4-[2-(2,4-Dichlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one

Lipophilicity Membrane permeability Quinoxalinone SAR

4-[2-(2,4-Dichlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one (CAS 848069-01-2) belongs to the 4‑acyl‑3,4‑dihydroquinoxalin‑2(1H)‑one chemical class, a privileged scaffold in medicinal chemistry and agrochemical research. The compound incorporates a 2,4‑dichlorophenoxyacetyl moiety at the 4‑position of the dihydroquinoxalinone core, creating a distinct chemotype that departs significantly from simpler 4‑acetyl or 4‑benzoyl congeners.

Molecular Formula C16H12Cl2N2O3
Molecular Weight 351.18
CAS No. 848069-01-2
Cat. No. B2614160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(2,4-Dichlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one
CAS848069-01-2
Molecular FormulaC16H12Cl2N2O3
Molecular Weight351.18
Structural Identifiers
SMILESC1C(=O)NC2=CC=CC=C2N1C(=O)COC3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C16H12Cl2N2O3/c17-10-5-6-14(11(18)7-10)23-9-16(22)20-8-15(21)19-12-3-1-2-4-13(12)20/h1-7H,8-9H2,(H,19,21)
InChIKeyIFOZHXIKHFPZAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[2-(2,4-Dichlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one (CAS 848069-01-2): A Specialized Quinoxalinone Scaffold for Focused Lead Discovery and Agrochemical Safener Programs


4-[2-(2,4-Dichlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one (CAS 848069-01-2) belongs to the 4‑acyl‑3,4‑dihydroquinoxalin‑2(1H)‑one chemical class, a privileged scaffold in medicinal chemistry and agrochemical research [1]. The compound incorporates a 2,4‑dichlorophenoxyacetyl moiety at the 4‑position of the dihydroquinoxalinone core, creating a distinct chemotype that departs significantly from simpler 4‑acetyl or 4‑benzoyl congeners [2]. This structural arrangement confers physico‑chemical and target‑engagement properties that are not recapitulated by generic quinoxalinone library members, making the target compound a specialized tool for structure‑activity relationship (SAR) exploration and focused screening campaigns rather than a commodity building block [3].

Why 4-[2-(2,4-Dichlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one Cannot Be Replaced by Simpler 4‑Acyl or Unsubstituted Phenoxyacetyl Quinoxalinone Analogs


The 2,4‑dichlorophenoxyacetyl substituent simultaneously modulates three critical molecular properties relative to the widespread 4‑acetyl‑3,4‑dihydroquinoxalin‑2(1H)‑one (CAS 120589‑86‑8) and the unsubstituted phenoxyacetyl analog (CAS 1007921‑18‑7): (i) lipophilicity – the two chlorine atoms increase calculated logP by approximately 0.8–1.2 units, altering membrane permeability and off‑target binding [1]; (ii) electronic character – the electron‑withdrawing chlorines reduce the electron density of the phenoxy ring, tuning π‑stacking and halogen‑bonding interactions with protein targets [2]; and (iii) metabolic soft spots – the chlorine substituents block para‑hydroxylation, a major Phase I clearance route for unsubstituted phenoxyacetyl derivatives [3]. Consequently, biological data generated with the generic 4‑acetyl or phenoxyacetyl analogs cannot be extrapolated to the target compound, and procurement decisions that treat these scaffolds as interchangeable risk invalid SAR and wasted screening resources.

Quantitative Differentiation Evidence for 4-[2-(2,4-Dichlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one Against Closest Comparator Chemotypes


Lipophilicity-Driven Membrane Permeability Divergence: Target Compound vs. Unsubstituted Phenoxyacetyl Analog

The incorporation of two chlorine atoms onto the phenoxy ring of the target compound elevates its calculated logP by 0.8–1.2 log units relative to the unsubstituted phenoxyacetyl congener 3‑ethyl‑4‑(2‑phenoxyacetyl)‑3,4‑dihydro‑2(1H)‑quinoxalinone [1]. This shift directly impacts passive membrane diffusion, a pivotal parameter for intracellular target engagement. The 4‑acetyl‑3,4‑dihydroquinoxalin‑2(1H)‑one comparator (logP ≈ 1.4) serves as a low‑lipophilicity baseline [2].

Lipophilicity Membrane permeability Quinoxalinone SAR

Enhanced Halogen Bonding Capacity Compared with Non‑Chlorinated Phenoxyacetyl Quinoxalinones

The 2,4‑dichloro substitution pattern introduces two aryl chlorine atoms capable of forming halogen bonds with backbone carbonyls or side‑chain carboxylates in protein binding sites. This interaction is absent in the non‑chlorinated phenoxyacetyl analog (CAS 1007921‑18‑7) and in the 4‑acetyl comparator . Although no co‑crystal structure is available for the target compound, published SAR on related dichlorophenoxyacetyl‑amino acid conjugates demonstrates that the 2,4‑dichloro arrangement enhances binding affinity by 5‑ to 20‑fold over the monochloro or unsubstituted variants in biochemical assays [1].

Halogen bonding Molecular recognition Quinoxalinone

Metabolic Stability Differentiation: Reduced Phase I Oxidation vs. Unsubstituted Phenoxyacetyl Analogs

The 2,4‑dichlorophenoxy moiety blocks the para‑position of the phenoxy ring, a primary site for cytochrome P450‑mediated aromatic hydroxylation. By contrast, the unsubstituted phenoxyacetyl analog (CAS 1007921‑18‑7) possesses an unblocked para‑position, rendering it susceptible to rapid oxidative clearance [1]. Metabolic pathway data for the structurally related herbicide 2,4‑D (2,4‑dichlorophenoxyacetic acid) confirm that the 2,4‑dichloro pattern redirects metabolism toward ring‑deactivating glycosylation rather than hydroxylation, substantially extending half‑life in biological systems [2].

Metabolic stability Oxidative metabolism Quinoxalinone

Differentiation from Generic Quinoxalinone Screening Library Members: A Defined Chemotype for Focused SAR

The target compound (ChemBridge ID 9120433) is catalogued as part of the ChemBridge diverse screening collection . Unlike the majority of quinoxalinone library members, which bear simple alkyl, benzyl, or unsubstituted acyl substituents at the 4‑position, 9120433 presents a 2,4‑dichlorophenoxyacetyl group that simultaneously offers hydrogen‑bond acceptor (ether and amide carbonyl), halogen‑bond donor (aryl Cl), and π‑stacking (dichlorophenyl) pharmacophoric features in a single, low‑molecular‑weight (< 380 Da) framework [1]. This multi‑feature chemotype is not represented by other commercially available dihydroquinoxalin‑2‑one screening compounds.

Screening library Chemotype Quinoxalinone

Optimal Application Scenarios for 4-[2-(2,4-Dichlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one Informed by Quantitative Differentiation Evidence


Selective Probe for Halogen‑Bonding Hotspots in Kinase and Protease ATP‑Binding Pockets

The 2,4‑dichlorophenoxy motif of the target compound can engage backbone carbonyl groups in kinase hinge regions or protease oxyanion holes via halogen bonding [Section 3, Evidence Item 2]. Procurement is recommended for fragment‑based screening campaigns targeting kinases (e.g., p38α, JNK) or serine proteases (e.g., thrombin, factor Xa) where the quinoxalinone core provides a rigid, low‑molecular‑weight anchor and the dichlorophenoxy group probes selectivity‑conferring halogen‑bond interactions absent from the standard 4‑acetyl fragment library members.

Agrochemical Safener Lead Scaffold: Resistance to Phase I Oxidative Clearance in Crop Plants

The blocked para‑position of the 2,4‑dichlorophenoxy ring is expected to confer resistance to cytochrome P450‑mediated ring hydroxylation, a primary detoxification route in monocot crops [Section 3, Evidence Item 3]. When used as a safener scaffold (analogous to the quinoxalin‑2‑one safeners disclosed in US 2011/0143939), this compound may exhibit prolonged tissue residence time and sustained up‑regulation of glutathione S‑transferase (GST) and cytochrome P450 enzymes, providing superior crop protection against herbicides such as isoxaflutole (IXF) compared to oxidatively labile phenoxyacetyl analogs.

Focused Quinoxalinone SAR Library Enumeration Around a Multi‑Feature Core

As a single chemotype that densely packs hydrogen‑bond acceptors, halogen‑bond donors, and aromatic rings within drug‑like property space [Section 3, Evidence Item 4], this compound serves as an optimal central scaffold for parallel library synthesis. Procurement of 50–100 mg quantities enables the generation of 24–48 amide, sulfonamide, or N‑alkyl derivatives, each systematically varying the quinoxalinone N1‑substituent while retaining the privileged 4‑dichlorophenoxyacetyl pharmacophore, maximizing SAR information return per synthesis cycle relative to iterative singleton purchases of generic quinoxalinones.

Negative Control for AMPA Receptor Antagonist Quinoxalinone Programs

Published AMPA receptor antagonist SAR for 4‑acetyl‑3,4‑dihydroquinoxalin‑2(1H)‑one derivatives (e.g., El‑Helby et al., Med. Chem. Res. 2017) demonstrates that the 4‑acetyl group is critical for receptor binding [Section 1]. The target compound, bearing a bulkier 4‑dichlorophenoxyacetyl substituent, is predicted to be inactive at AMPA receptors and can serve as a well‑matched negative control in electrophysiology or radioligand binding assays, enabling researchers to discriminate AMPA‑mediated effects from off‑target activities of their 4‑acetyl lead series.

Quote Request

Request a Quote for 4-[2-(2,4-Dichlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.